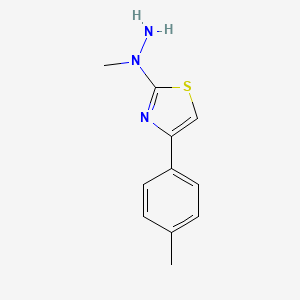![molecular formula C14H10N2O7S B14314462 2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid CAS No. 111751-00-9](/img/structure/B14314462.png)
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a dinitrophenyl group, and a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dinitrophenylsulfanyl chloride, which is then reacted with a benzoic acid derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid involves its interaction with specific molecular targets. The compound’s sulfanyl and dinitrophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,4-Dinitrophenyl)thio]benzoic acid
- 2-[(2,4-Dinitrophenyl)sulfanyl]benzoate
Uniqueness
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
111751-00-9 |
|---|---|
Molekularformel |
C14H10N2O7S |
Molekulargewicht |
350.31 g/mol |
IUPAC-Name |
2-[(2,4-dinitrophenyl)sulfanyloxymethyl]benzoic acid |
InChI |
InChI=1S/C14H10N2O7S/c17-14(18)11-4-2-1-3-9(11)8-23-24-13-6-5-10(15(19)20)7-12(13)16(21)22/h1-7H,8H2,(H,17,18) |
InChI-Schlüssel |
GHFLCNKSBHPDHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
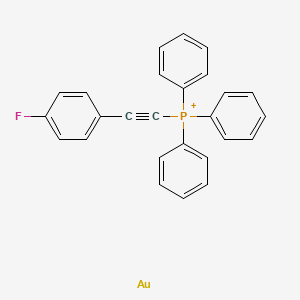
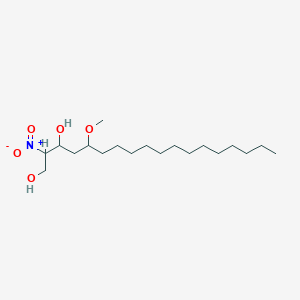

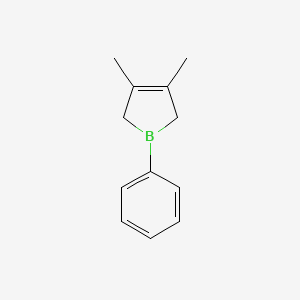
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
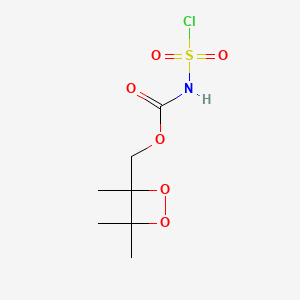
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
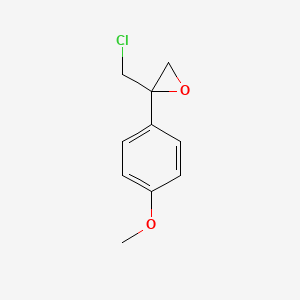
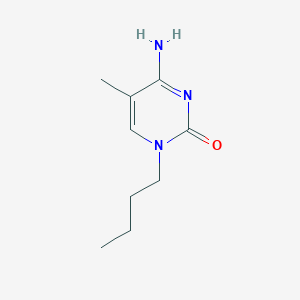
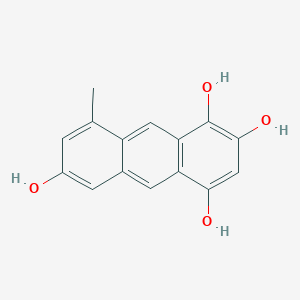
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
